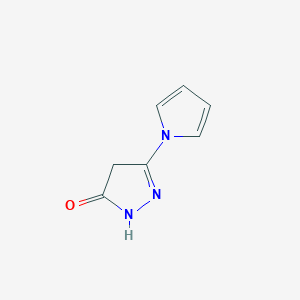
3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)-: is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrrole derivative and a hydrazine derivative in the presence of a suitable catalyst can lead to the formation of the desired pyrazolone compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative with the molecular formula C7H7N3O and a molecular weight of 149.15 . Research indicates that pyrazole derivatives possess a variety of biological properties, including anti-microbial, anti-inflammatory, anti-tubercular, anticancer, antidepressant, and anti-fungal activities . Certain pyrazole derivatives have demonstrated synergistic activity with antibiotics . Additionally, pyrazolone derivatives have shown potential as antifungal agents .
Scientific Research Applications
- Antibiotic Adjuvants: Pyrazole compounds, including those with a pyrrol-1-yl substituent, have been explored for their potential as antibiotic adjuvants . In one study, a series of pyrazole-4-carboxamide and pyrazole-3-carboxamide derivatives were synthesized and evaluated for their direct and synergistic antibacterial activity . Several compounds showed promising synergistic activity with colistin, suggesting their potential to enhance the effectiveness of existing antibiotics .
- Antifungal Activity: Some 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have exhibited potent antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging between 16 and 32 mg/mL .
- Potential in Cosmetics: Polymers, including synthetic and natural ones, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used in nanoparticles for fragrance delivery and to improve the bioactivity of nutrients on the skin .
Data Tables and Case Studies
Because the search results do not contain comprehensive data tables and well-documented case studies for this compound, this information is not available.
Further Research
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: This compound has a similar pyrazolone structure but with different substituents, leading to distinct chemical and biological properties.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: Another related compound with a simpler structure, often used in different chemical reactions.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- is unique due to its fused pyrazolone and pyrrole rings, which confer specific reactivity and potential applications not seen in other similar compounds. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-pyrrol-1-yl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-6(8-9-7)10-3-1-2-4-10/h1-4H,5H2,(H,9,11) |
Clé InChI |
CELMZBXKFQQUKR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN=C1N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















